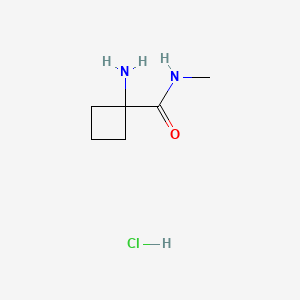
1-amino-N-methylcyclobutane-1-carboxamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-amino-N-methylcyclobutane-1-carboxamide hydrochloride is a chemical compound that belongs to the class of carboxamides. Carboxamides are known for their significant role in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties .
Vorbereitungsmethoden
The synthesis of 1-amino-N-methylcyclobutane-1-carboxamide hydrochloride typically involves the amidation of carboxylic acids with amines. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as titanium tetrachloride (TiCl4) in pyridine at elevated temperatures . Industrial production methods often utilize catalytic amidation due to its efficiency and high yield .
Analyse Chemischer Reaktionen
1-amino-N-methylcyclobutane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents.
Wissenschaftliche Forschungsanwendungen
1-amino-N-methylcyclobutane-1-carboxamide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-amino-N-methylcyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an NMDA receptor antagonist, affecting signal transmission in the central nervous system . This interaction can influence various pathways and biological processes.
Vergleich Mit ähnlichen Verbindungen
1-amino-N-methylcyclobutane-1-carboxamide hydrochloride can be compared with other similar compounds such as:
1-amino-1-cyclobutanecarboxylic acid: This compound is also a carboxamide and shares similar chemical properties.
1-amino-3-methylcyclobutane-1-carboxylic acid hydrochloride: Another related compound with similar structural features.
Methyl 1-aminocyclobutanecarboxylate hydrochloride: This compound is used in similar applications and has comparable chemical behavior.
These comparisons highlight the uniqueness of 1-amino-N-methylcyclobutane-1-carboxamide hydrochloride in terms of its specific molecular structure and applications.
Eigenschaften
Molekularformel |
C6H13ClN2O |
|---|---|
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
1-amino-N-methylcyclobutane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-5(9)6(7)3-2-4-6;/h2-4,7H2,1H3,(H,8,9);1H |
InChI-Schlüssel |
UPJJUVAQLBNAKC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1(CCC1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















